4-(Cyclobutanesulfonyl)benzoic acid
Description
4-(Cyclobutanesulfonyl)benzoic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is characterized by the presence of a cyclobutylsulfonyl group attached to a benzoic acid moiety, giving it distinct chemical properties.
Properties
IUPAC Name |
4-cyclobutylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c12-11(13)8-4-6-10(7-5-8)16(14,15)9-2-1-3-9/h4-7,9H,1-3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDXGDJVWUPVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutanesulfonyl)benzoic acid typically involves the introduction of a cyclobutylsulfonyl group to a benzoic acid derivative. One common method involves the reaction of cyclobutanesulfonyl chloride with a benzoic acid derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutanesulfonyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Coupling Reagents: Such as palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfone derivatives, while reduction reactions can produce sulfide derivatives.
Scientific Research Applications
While there is no information about the applications of "4-(Cyclobutanesulfonyl)benzoic acid," the search results provide information on the uses of benzoic acid and its derivatives.
Applications of Benzoic Acid and its Derivatives:
- General Applications Benzoic acid (C6H5COOH) is used in the production of phenol, as a preservative in the food industry, and as an ingredient in many cosmetic products like lipsticks . It serves as a precursor to benzoyl chloride, which is used in making other chemicals, dyes, perfumes, herbicides, and medicines . Benzoic acid is also a component of toothpaste, mouthwash, and face wash creams, and is used in the manufacture of dyes and insect repellants .
- Pharmaceutical Applications Some benzoic acid derivatives have potential as anti-inflammatory drugs for inhaled administration in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease . These derivatives inhibit cAMP-specific phosphodiesterase-4 (PDE4) and have shown high activity in cell-free and cell-based assays . They have also proven effective in an in vivo model of pulmonary inflammation . Certain benzoic acid derivatives are used in ointments to prevent or treat fungal skin diseases . Novel compounds of this class inhibit the activity of protein kinases and are expected to be useful in the treatment of kinase-mediated diseases .
- Biological Activity Benzoic acid derivatives isolated from Bjerkandera adusta can promote the activity of protein degradation systems like the ubiquitin-proteasome (UPP) and autophagy-lysosome pathway (ALP) . One such derivative, 3-chloro-4-methoxybenzoic acid, has demonstrated potent interaction with cathepsins B and L, which justifies the strong activation of these cathepsins in cell-based assays . These derivatives could potentially modulate the proteostasis network and act as anti-aging agents . Some benzoic acid derivatives have shown antibiotic, antifungal, antiproliferative, antioxidant, antidiabetic, and cytotoxic effects .
- Other Applications Esters of variously substituted benzoic acids have been explored, and structural modifications of the alcoholic and benzoic moieties were performed to maximize inhibitory potency .
Mechanism of Action
The mechanism of action of 4-(Cyclobutanesulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds such as 4-methylbenzoic acid and 4-chlorobenzoic acid share the benzoic acid core structure but differ in their substituents.
Sulfonyl Compounds: Compounds like methanesulfonyl chloride and toluenesulfonyl chloride have similar sulfonyl groups but different aromatic or aliphatic backbones
Uniqueness
4-(Cyclobutanesulfonyl)benzoic acid is unique due to the presence of the cyclobutylsulfonyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
4-(Cyclobutanesulfonyl)benzoic acid (CAS No. 1599127-67-9) is a compound that has attracted interest in various fields of biological research due to its unique structural features and potential therapeutic applications. The compound consists of a benzoic acid moiety substituted with a cyclobutanesulfonyl group, which imparts distinct chemical properties that may influence its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHOS
- Molecular Weight : 213.26 g/mol
The sulfonyl group is known for its ability to form strong interactions with various biological targets, including proteins and enzymes, which may play a significant role in its mechanism of action.
The mechanism of action of this compound involves several key interactions:
- Protein Kinase Inhibition : The compound has been shown to inhibit the activity of specific protein kinases, which are critical in various signaling pathways associated with cell proliferation and survival. This inhibition may be beneficial in treating kinase-mediated diseases, including certain cancers .
- Enzyme Interaction : The sulfonyl group can interact with active sites of enzymes, potentially leading to altered enzymatic activity. This interaction is particularly relevant in the context of inflammatory diseases and metabolic disorders .
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may have anticancer effects by inhibiting cell growth in certain cancer cell lines. This effect is likely mediated through its action on specific kinases involved in tumor growth .
- Anti-inflammatory Effects : The compound has potential applications in reducing inflammation, which could be beneficial for conditions such as rheumatoid arthritis and inflammatory bowel diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC values ranged from 10 to 50 µM, indicating moderate potency .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups. These studies support the potential use of this compound as a therapeutic agent in oncology .
- Mechanistic Studies : Further investigations revealed that the compound's inhibitory effects on protein kinases were dose-dependent, suggesting a direct relationship between concentration and biological activity .
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with other benzoic acid derivatives:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-Methylbenzoic Acid | Benzoic Acid Derivative | Mild anti-inflammatory properties |
| 4-Chlorobenzoic Acid | Benzoic Acid Derivative | Moderate cytotoxicity |
| This compound | Sulfonyl Derivative | Significant anticancer and anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
